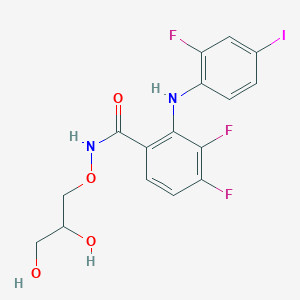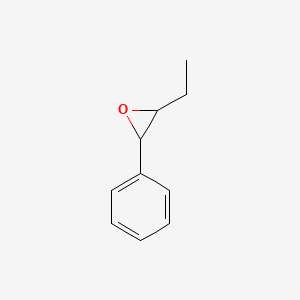
2-Ethyl-3-phenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-phenyloxirane is an organic compound belonging to the class of epoxides, characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of styrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethylene by air. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of β-hydroxy compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and carboxylic acids are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and β-hydroxy compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-3-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-phenyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening and formation of various products, depending on the nucleophile and reaction conditions. The compound’s reactivity is primarily due to the ring strain in the three-membered epoxide ring, which makes it highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Methyloxirane: Similar in structure but with a methyl group instead of a phenyl group.
Oxirane, ethyl-: Similar structure with an ethyl group attached to the epoxide ring.
Uniqueness: 2-Ethyl-3-phenyloxirane is unique due to the presence of both phenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other epoxides. This makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2-ethyl-3-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
BAFMBHJRYJBYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)C2=CC=CC=C2 |
Synonyms |
1-phenyl-1,2-epoxybutane beta-ethylstyrene 7,8-oxide beta-ethylstyrene oxide beta-ethylstyrene oxide, (trans)-isomer trans-8-ethylstyrene 7,8-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


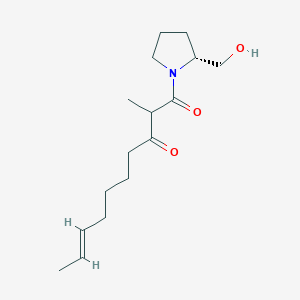
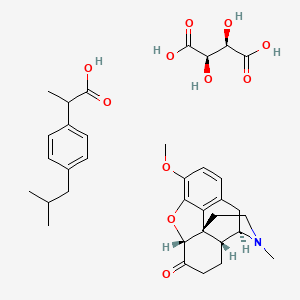
![7-hydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one](/img/structure/B1247996.png)
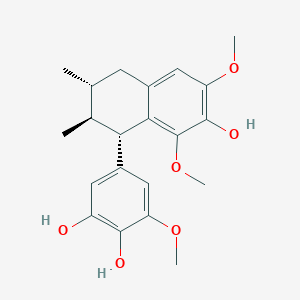
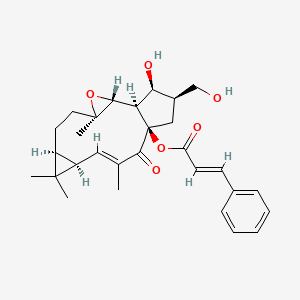

![7-(1-hydroxy-2,3-dimethylbutyl)-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-12,16,18-triol](/img/structure/B1248001.png)
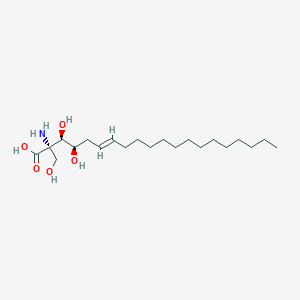
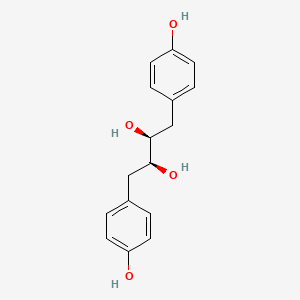

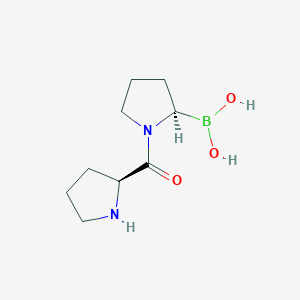
![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
